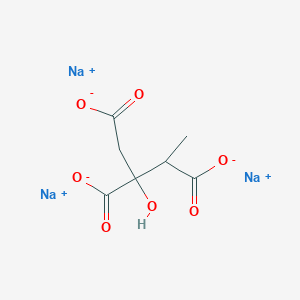

Trisodium (2RS,3RS)-2-methylcitrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium (2RS,3RS)-2-methylcitrate, commonly referred to as TMCS, is an important organic compound used in various scientific research applications. It is a white, crystalline powder with a low melting point and a high solubility in water. TMCS is used in a variety of laboratory experiments, ranging from biochemical studies to physiological studies. In addition, it is used in the synthesis of other compounds and in the production of various drugs.

Scientific Research Applications

Identification and Characterization

Stereoisomeric Configurations : Trisodium (2RS,3RS)-2-methylcitrate and its stereoisomeric configurations have been identified and characterized using methods like capillary gas chromatography-mass spectrometry. This has been crucial in understanding the different forms and properties of methylcitric acid produced by various enzymes (Rooyen et al., 1994).

NMR Spectroscopy : The use of NMR spectroscopy for the characterization of methylcitric acid (MCA) is significant in medical diagnostics, particularly in identifying MCA in body fluids of patients with certain metabolic disorders (Krawczyk & Martyniuk, 2007).

Environmental and Industrial Applications

CO2 Capture : Trisodium phosphate, a related compound, has been explored as a base solvent for CO2 capture, indicating potential environmental applications of trisodium-based compounds in greenhouse gas control (Ramezani et al., 2017).

Heavy Metal Precipitation : Trisodium salts like TMT-55 are used to precipitate heavy metals from contaminated waters, showing the potential of trisodium compounds in environmental remediation (Henke et al., 1997).

Medical and Biochemical Research

MRI Contrast Agents : Trisodium compounds have been developed for use in MRI contrast agents, showcasing their application in medical imaging and diagnostics (Anelli et al., 2009).

Metabolic Pathways in Bacteria : Trisodium (2RS,3RS)-2-methylcitrate plays a role in the oxidation of propionate to pyruvate in bacteria, indicating its importance in understanding bacterial metabolism (Brock et al., 2002).

Blood Coagulation Research : The effect of trisodium citrate on blood coagulation, particularly its impact on the International Normalised Ratio (INR), has been a subject of study, highlighting its significance in clinical laboratory settings (Duncan et al., 1994).

Synthesis and Chemical Properties

Synthesis Processes : Research on the synthesis of trisodium citrate at ambient temperature provides insights into efficient and environmentally friendly production methods for trisodium compounds (Randriana et al., 2021).

Chemical Complexes and Interactions : Studies on the formation of chemical complexes involving trisodium citrate reveal its interaction with various elements and compounds, which is important for understanding its chemical behavior (Prywer et al., 2015).

Mechanism of Action

Target of Action

Trisodium (2RS,3RS)-2-methylcitrate, also known as Paclobutrazol (PBZ), is a member of the triazole family and has growth-regulating properties . The primary targets of PBZ are important plant hormones, including gibberellins (GAs), abscisic acid (ABA), and cytokinins (CK) . These hormones play a crucial role in plant growth and development.

Mode of Action

PBZ interacts with its targets by altering the levels of these plant hormones. It inhibits the synthesis of gibberellins and increases the level of cytokinins . This interaction results in changes in plant growth, such as a reduction in stem elongation .

Biochemical Pathways

PBZ affects the isoprenoid pathway, a crucial biochemical pathway in plants . When the synthesis of gibberellins is inhibited by PBZ, more precursors in the terpenoid pathway accumulate, leading to the production of abscisic acid .

Pharmacokinetics

It is known that pbz is more effective when applied to the growing media, which allows for longer absorption time and more absorption of the active ingredient than foliar spray .

Result of Action

The action of PBZ results in various molecular and cellular effects. It reduces plant height to prevent lodging, increases the number and weight of fruits per tree, and improves fruit quality . It also reduces evapotranspiration and decreases plant moisture stress by enhancing the relative water content of the leaf area . Furthermore, PBZ develops resistance in plants against biotic and abiotic stresses .

properties

IUPAC Name |

trisodium;2-hydroxybutane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.3Na/c1-3(5(10)11)7(14,6(12)13)2-4(8)9;;;/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLKAWNRQOHUKD-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Na3O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601036537 |

Source

|

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

117041-96-0 |

Source

|

| Record name | Trisodium 2-metylcitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601036537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-5-(methylthio)-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2402401.png)

![3-[3-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]sulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-yl]propanamide](/img/structure/B2402402.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)

![3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide](/img/structure/B2402411.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(2-methylphenyl)acetamide](/img/structure/B2402413.png)

![[4-(3-Aminopropoxy)piperidin-1-yl]-(6-chloropyridin-2-yl)methanone;hydrochloride](/img/structure/B2402415.png)

![Methyl (1R,5R)-3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylate](/img/structure/B2402423.png)